Structural Isomerism: A Critical Distinction from 2-Cyanooxolane-3-carboxylic Acid
The compound's differentiation is defined by its regioisomeric structure. While a closely related analog, 2-cyanooxolane-3-carboxylic acid (CAS 951016-79-8), shares the same molecular formula (C6H7NO3) and molecular weight (141.13 g/mol), the position of the cyano group creates a different chemical entity . 3-Cyanooxolane-3-carboxylic acid features the cyano and carboxyl groups on the same carbon, whereas its isomer has them on adjacent carbons . This fundamental structural difference leads to divergent chemical and physical properties and, consequently, a different potential in downstream applications.
| Evidence Dimension | Regioisomerism (Positional Isomerism) |
|---|---|
| Target Compound Data | 3-Cyanooxolane-3-carboxylic acid (CAS 1500784-28-0). Cyano and carboxyl groups are geminally substituted on the C3 carbon of the oxolane ring. |
| Comparator Or Baseline | 2-Cyanooxolane-3-carboxylic acid (CAS 951016-79-8). Cyano group is on C2, carboxyl group is on C3 of the oxolane ring. |
| Quantified Difference | Regioisomers have different CAS numbers (1500784-28-0 vs. 951016-79-8) and are distinct compounds with different spatial arrangements. |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry entries. |
Why This Matters
For research and development, sourcing the correct regioisomer is non-negotiable; using the wrong isomer will result in failed reactions and invalid biological data, making this a critical procurement consideration.
